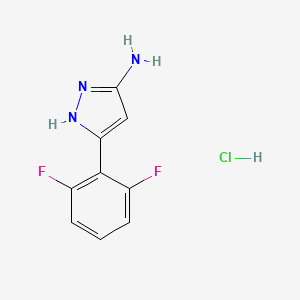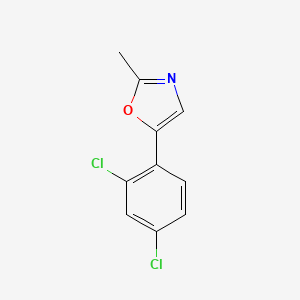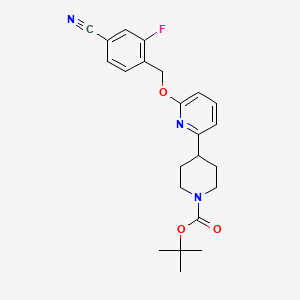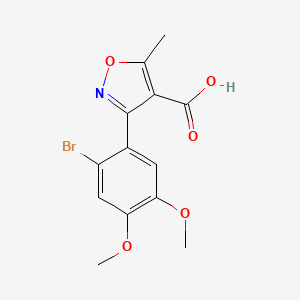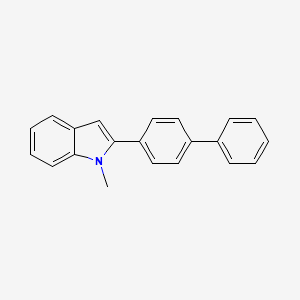
2-(4-Biphenylyl)-1-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Biphenylyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a biphenyl group attached to the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
準備方法
The synthesis of 2-(4-Biphenylyl)-1-methylindole can be achieved through various synthetic routes. One common method involves the reaction of 4-biphenylboronic acid with 1-methylindole in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
2-(4-Biphenylyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated indole derivatives.
科学的研究の応用
2-(4-Biphenylyl)-1-methylindole has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is used to study the interactions between indole derivatives and biological targets. It serves as a model compound for investigating the biological activities of indole-based molecules.
Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2-(4-Biphenylyl)-1-methylindole involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may interact with cytochrome P450 enzymes, influencing the metabolism of other compounds . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
類似化合物との比較
2-(4-Biphenylyl)-1-methylindole can be compared with other similar compounds, such as:
2-(4-Biphenylyl)propionic acid: This compound shares the biphenyl group but has a different functional group attached to the indole ring.
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: This compound contains an oxadiazole ring instead of an indole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its indole ring provides a versatile platform for chemical modifications, while the biphenyl group enhances its stability and reactivity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C21H17N |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
1-methyl-2-(4-phenylphenyl)indole |
InChI |
InChI=1S/C21H17N/c1-22-20-10-6-5-9-19(20)15-21(22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3 |
InChIキー |
RUWQENOWQMNWTC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




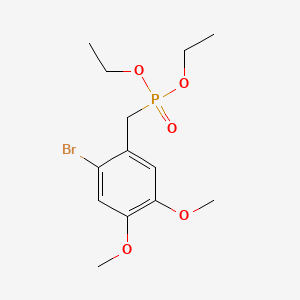
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
![4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
![3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid](/img/structure/B13700788.png)

